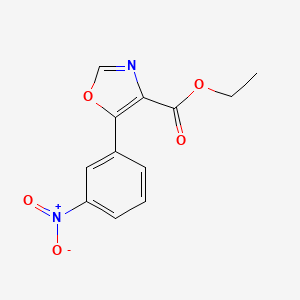

2-(3-Methoxy-2-nitrophenyl)acetic acid

Übersicht

Beschreibung

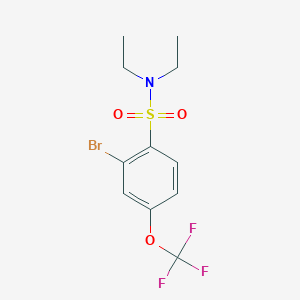

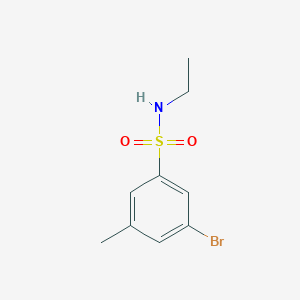

“2-(3-Methoxy-2-nitrophenyl)acetic acid” is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 . It is a pale-yellow to yellow-brown solid at room temperature . This compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO5/c1-15-7-4-2-3-6 (5-8 (11)12)9 (7)10 (13)14/h2-4H,5H2,1H3, (H,11,12) and the InChI key is DWCSLSQNQCMBLA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(3-Methoxy-2-nitrophenyl)acetic acid: is a valuable reagent in organic synthesis. It can be used as a precursor for synthesizing various organic compounds, especially heterocycles, which are rings containing at least one atom other than carbon. These heterocycles are often found in many biologically active molecules .

Protecting Groups for Alcohols

In the field of synthetic chemistry, protecting groups are used to temporarily mask functional groups to prevent them from reacting2-(3-Methoxy-2-nitrophenyl)acetic acid can serve as a protecting group for primary alcohols during synthesis, which can be selectively removed later without affecting other parts of the molecule .

Precursor for Anilines

Upon complete reduction, 2-(3-Methoxy-2-nitrophenyl)acetic acid yields anilines, which are crucial intermediates in the pharmaceutical industry. Anilines can cyclize to form lactams, which are core structures in many antibiotics and other drugs .

Hydroxamic Acids Formation

Partial reductive cyclization of 2-(3-Methoxy-2-nitrophenyl)acetic acid using weaker reducing agents can lead to the formation of hydroxamic acids. These compounds have applications in medicinal chemistry, including as enzyme inhibitors .

Enzyme Inhibitors

Derivatives of 2-(3-Methoxy-2-nitrophenyl)acetic acid can be modified to act as enzyme inhibitors. These inhibitors can regulate biological pathways and are used in the treatment of various diseases, including cancer .

Anticancer Agents

The compound is also a precursor of quindoline, which, along with its derivatives, can be treated as anticancer agents. These agents can interfere with the replication of cancer cells and are a significant area of research in oncology .

Analytical Chemistry

In analytical chemistry, 2-(3-Methoxy-2-nitrophenyl)acetic acid can be used as an internal standard. This application is crucial for ensuring the accuracy and consistency of quantitative analyses, such as in the determination of solubilizers in pharmaceutical formulations .

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various biological targets.

Mode of Action

Nitrobenzenes, the class of compounds it belongs to, typically undergo reduction reactions in biological systems, leading to the formation of a variety of metabolites that can interact with biological targets .

Safety and Hazards

The safety information for this compound includes hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(3-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCSLSQNQCMBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343706 | |

| Record name | 2-(3-methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-2-nitrophenyl)acetic acid | |

CAS RN |

20876-31-7 | |

| Record name | 3-Methoxy-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

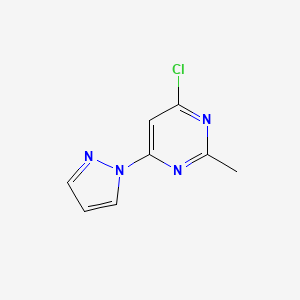

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)

![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)